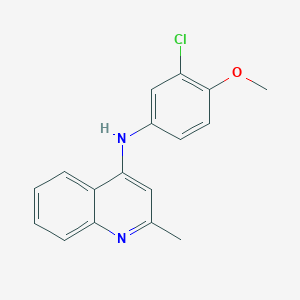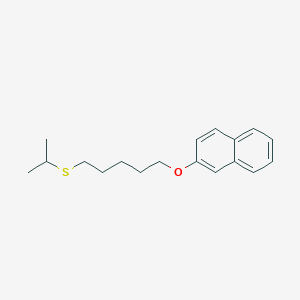
2-(5-Propan-2-ylsulfanylpentoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Propan-2-ylsulfanylpentoxy)naphthalene is a complex organic compound characterized by the presence of a naphthalene ring substituted with a propan-2-ylsulfanyl group and a pentoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a naphthalene derivative is reacted with a suitable alkylating agent under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Propan-2-ylsulfanylpentoxy)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding thiol.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-(5-Propan-2-ylsulfanylpentoxy)naphthalene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(5-Propan-2-ylsulfanylpentoxy)naphthalene include:
- 2-(Propan-2-yloxy)naphthalene
- 2-[(Propan-2-yl)sulfanyl]naphthalene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
IUPAC Name |
2-(5-propan-2-ylsulfanylpentoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OS/c1-15(2)20-13-7-3-6-12-19-18-11-10-16-8-4-5-9-17(16)14-18/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZJGMRWNDZMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-chlorophenyl)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]triazole-4-carboxamide](/img/structure/B5065443.png)
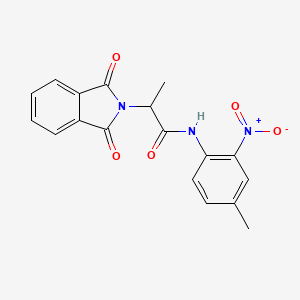
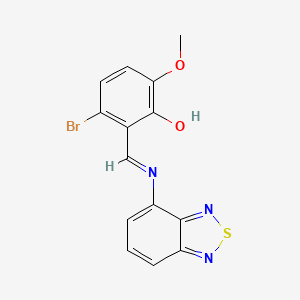
![(5E)-5-[(2,3-DICHLOROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5065460.png)
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5065484.png)
![N-(2-furylmethyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5065489.png)
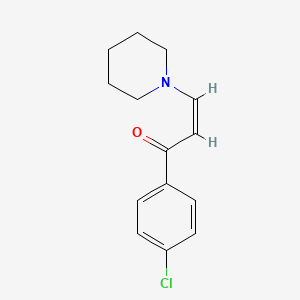
![3-Bromobenzyl 2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B5065505.png)
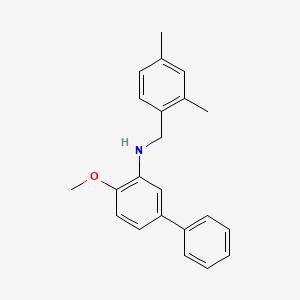
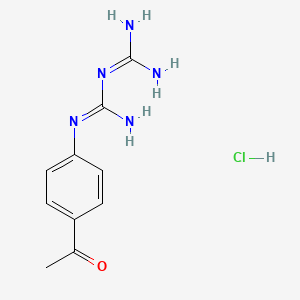
![[5-hydroxy-3-pyridin-4-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-pyridin-3-ylmethanone](/img/structure/B5065541.png)
![3-methoxy-N-[2-[2-(4-methoxyphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B5065545.png)
